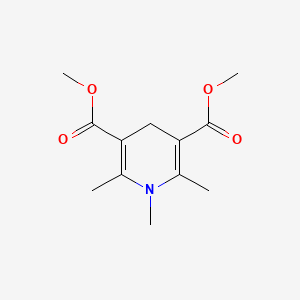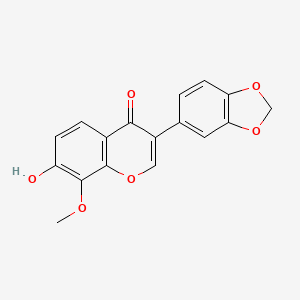
Maximaisoflavone E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maximaisoflavone E is a naturally occurring isoflavone, a type of flavonoid predominantly found in the Fabaceae family. Isoflavones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound has a molecular formula of C17H12O6 and an exact mass of 312.06339 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Maximaisoflavone E typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the starting materials are subjected to high temperatures and specific catalysts to form the desired isoflavone structure .
Industrial Production Methods
Industrial production of this compound often involves the extraction and isolation from plant sources rich in isoflavones, such as Millettia species. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Maximaisoflavone E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroisoflavones .
Scientific Research Applications
Maximaisoflavone E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of isoflavones.
Biology: Investigated for its potential antioxidant and anti-inflammatory effects.
Medicine: Explored for its anticancer properties, particularly in hormone-related cancers.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
The mechanism of action of Maximaisoflavone E involves its interaction with various molecular targets and pathways. Isoflavones, including this compound, are known to bind to estrogen receptors, exerting estrogenic or antiestrogenic effects. They also interact with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), influencing gene expression and cellular processes .
Comparison with Similar Compounds
Maximaisoflavone E can be compared with other similar isoflavones, such as:
Genistein: Known for its strong estrogenic activity and anticancer properties.
Daidzein: Noted for its antioxidant and anti-inflammatory effects.
Equol: A metabolite of daidzein with potent estrogenic activity.
This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits.
Properties
CAS No. |
94413-09-9 |
|---|---|
Molecular Formula |
C17H12O6 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-7-hydroxy-8-methoxychromen-4-one |
InChI |
InChI=1S/C17H12O6/c1-20-17-12(18)4-3-10-15(19)11(7-21-16(10)17)9-2-5-13-14(6-9)23-8-22-13/h2-7,18H,8H2,1H3 |
InChI Key |
JNTVQHNRKNXQPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)
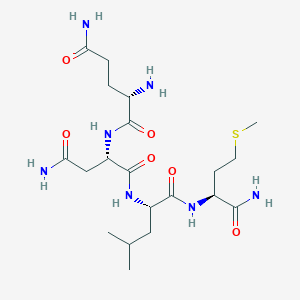
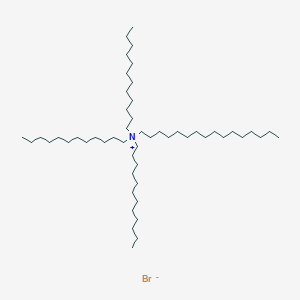
![[2-Chloro-4-(piperidine-1-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14367090.png)
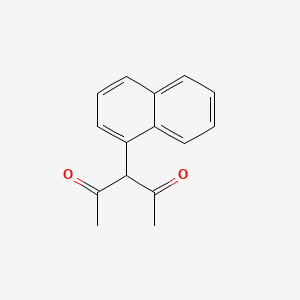
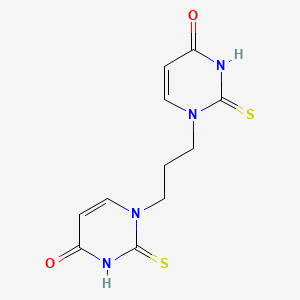
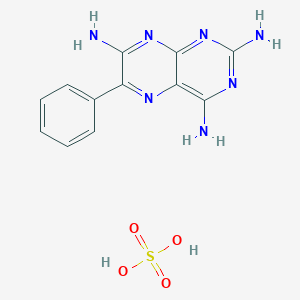
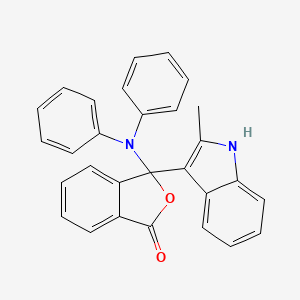
![[(Z)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-ylideneamino]urea](/img/structure/B14367106.png)
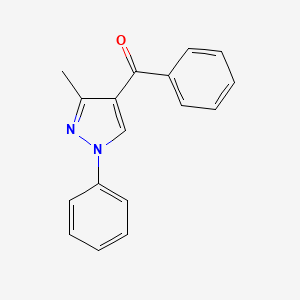
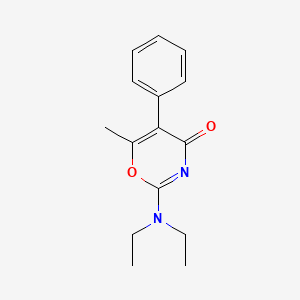

![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
